molecular formula C19H23FN4O5 B2980324 ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate CAS No. 2034372-26-2

ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate

Cat. No.: B2980324
CAS No.: 2034372-26-2
M. Wt: 406.414
InChI Key: BDPCOKFNNPBIIQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate is a useful research compound. Its molecular formula is C19H23FN4O5 and its molecular weight is 406.414. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has consistently demonstrated that compounds related to "ethyl 3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carboxamido)propanoate" exhibit significant antibacterial properties. A study by Cooper et al. (1990) highlighted the synthesis and antibacterial activities of quinolones with heterocyclic substituents, including those with structures similar to the mentioned compound, showcasing greater antibacterial activity against Gram-positive organisms compared to Gram-negative ones (Cooper, Klock, Chu, & Fernandes, 1990). Sharma and Jain (2008) further elaborated on the synthesis and antibacterial activity of novel quinoline derivatives, affirming the potential of these compounds in combating bacterial infections (Sharma & Jain, 2008).

Photophysical Properties

The photophysical properties of fluoroquinolones, closely related to the compound of interest, have been a subject of study due to their relevance in understanding the behavior of these molecules under light exposure. Cuquerella, Miranda, and Bosca (2006) investigated norfloxacin and its derivatives, providing insight into how the singlet excited-state deactivation via intramolecular electron transfer contributes to their photostability and photodegradation pathways (Cuquerella, Miranda, & Bosca, 2006).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of structure-activity relationships (SAR) of fluoroquinolones have been pivotal in optimizing their antibacterial efficacy. Studies have shown that modifications at certain positions of the quinolone nucleus can significantly affect their antibacterial activity and pharmacokinetic profiles. For example, the work by Sheu et al. (1998) on the synthesis and antibacterial activity of substituted quinolones emphasizes the impact of structural modifications on enhancing antibacterial potency (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).

Properties

IUPAC Name

ethyl 3-[[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O5/c1-2-29-16(25)5-8-21-18(27)23-9-6-13(7-10-23)24-17(26)14-11-12(20)3-4-15(14)22-19(24)28/h3-4,11,13H,2,5-10H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPCOKFNNPBIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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